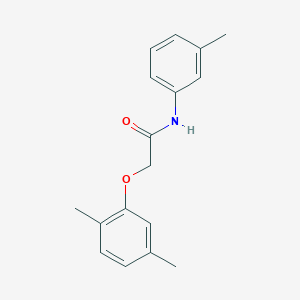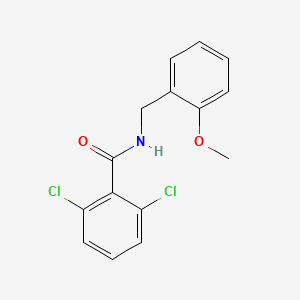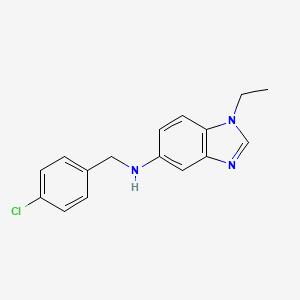![molecular formula C21H22O3 B5882649 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one, also known as TMB-8, is a synthetic compound that belongs to the class of coumarins. It is widely used in scientific research as a tool to study intracellular calcium signaling and has been found to have various biochemical and physiological effects.
Mécanisme D'action
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one exerts its inhibitory effect on IP3 receptors by binding to a specific site on the receptor and stabilizing it in a closed state. This prevents calcium from being released from intracellular stores and results in a decrease in intracellular calcium levels. The exact mechanism of how 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one binds to the IP3 receptor is not fully understood and is an area of active research.
Biochemical and Physiological Effects:
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potency and selectivity for IP3 receptors. It is a highly specific inhibitor of IP3 receptors and does not affect other calcium channels or ion channels. This makes it a valuable tool for studying the role of calcium signaling in various cellular processes. However, one limitation of using 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is its relatively short half-life. It has a half-life of approximately 30 minutes in cells and needs to be added continuously to maintain its inhibitory effect on IP3 receptors.
Orientations Futures
There are several future directions for the use of 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one in scientific research. One area of active research is the development of more potent and selective inhibitors of IP3 receptors. Another area of research is the study of the role of calcium signaling in various disease states such as cancer, neurodegenerative diseases, and cardiovascular diseases. 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be used as a tool to study the effects of inhibiting IP3 receptors in these disease states and may lead to the development of novel therapeutic strategies.
Méthodes De Synthèse
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be synthesized by reacting 7-hydroxy-4-methylcoumarin with 2,3,5,6-tetramethylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified by column chromatography to obtain pure 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one is widely used in scientific research as a tool to study intracellular calcium signaling. It is a potent inhibitor of inositol 1,4,5-trisphosphate (IP3) receptors, which are responsible for releasing calcium from intracellular stores in response to various stimuli. By inhibiting IP3 receptors, 4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one can be used to study the role of calcium signaling in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-12-8-13(2)16(5)19(15(12)4)11-23-17-6-7-18-14(3)9-21(22)24-20(18)10-17/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSZHBNKQANMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C(=CC(=O)O3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-[(2,3,5,6-tetramethylphenyl)methoxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)


![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N'-hydroxyethanimidamide](/img/structure/B5882598.png)
![2-[(2,3-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5882600.png)
![N-(tert-butyl)-2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5882611.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine](/img/structure/B5882616.png)
![N-(3,5-dimethylphenyl)-N'-{imino[(4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5882626.png)



![methyl 4,5-dimethoxy-2-({[(4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5882644.png)
![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)
![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)